![molecular formula C55H38N6 B12577025 2-[4-[[4-(4,6-Dipyridin-2-ylpyridin-2-yl)phenyl]-diphenylmethyl]phenyl]-4,6-dipyridin-2-ylpyridine CAS No. 565185-48-0](/img/structure/B12577025.png)
2-[4-[[4-(4,6-Dipyridin-2-ylpyridin-2-yl)phenyl]-diphenylmethyl]phenyl]-4,6-dipyridin-2-ylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[[4-(4,6-Dipyridin-2-ylpyridin-2-yl)phenyl]-diphenylmethyl]phenyl]-4,6-dipyridin-2-ylpyridine is a complex organic compound characterized by multiple pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[[4-(4,6-Dipyridin-2-ylpyridin-2-yl)phenyl]-diphenylmethyl]phenyl]-4,6-dipyridin-2-ylpyridine typically involves multi-step organic synthesis. One common approach is the use of a novel rigid ditopic ligand, such as 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile, which can be solvothermally synthesized and structurally characterized by single-crystal X-ray diffraction . The reaction conditions often involve the use of metal (II) complexes and various solvents to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of automated synthesis and purification techniques would be essential for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
2-[4-[[4-(4,6-Dipyridin-2-ylpyridin-2-yl)phenyl]-diphenylmethyl]phenyl]-4,6-dipyridin-2-ylpyridine can undergo various types of chemical reactions, including:
Reduction: Reduction reactions may involve the use of metal catalysts or reducing agents.
Substitution: Substitution reactions can occur at the pyridine rings, often facilitated by the presence of electron-donating or electron-withdrawing groups.
Common Reagents and Conditions
Common reagents used in these reactions include pytz for oxidation, metal catalysts for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and pH levels to optimize the yield and purity of the products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield disulfides, while substitution reactions can introduce various functional groups onto the pyridine rings.
Scientific Research Applications
2-[4-[[4-(4,6-Dipyridin-2-ylpyridin-2-yl)phenyl]-diphenylmethyl]phenyl]-4,6-dipyridin-2-ylpyridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[4-[[4-(4,6-Dipyridin-2-ylpyridin-2-yl)phenyl]-diphenylmethyl]phenyl]-4,6-dipyridin-2-ylpyridine involves its interaction with molecular targets and pathways. For example, in oxidation reactions, the compound can accept electrons to form organosulphur radicals, which then participate in further chemical transformations . The specific molecular targets and pathways depend on the context of its application, such as electrocatalysis or biological interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile
- 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine
- 2-(pyridin-2-yl)pyrimidine derivatives
Uniqueness
2-[4-[[4-(4,6-Dipyridin-2-ylpyridin-2-yl)phenyl]-diphenylmethyl]phenyl]-4,6-dipyridin-2-ylpyridine is unique due to its multiple pyridine rings and potential for forming complex metal (II) complexes. Its ability to act as a ligand in electrocatalysis and its diverse applications in various scientific fields make it a compound of significant interest.
Properties
CAS No. |
565185-48-0 |
|---|---|
Molecular Formula |
C55H38N6 |
Molecular Weight |
782.9 g/mol |
IUPAC Name |
2-[4-[[4-(4,6-dipyridin-2-ylpyridin-2-yl)phenyl]-diphenylmethyl]phenyl]-4,6-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C55H38N6/c1-3-15-43(16-4-1)55(44-17-5-2-6-18-44,45-27-23-39(24-28-45)51-35-41(47-19-7-11-31-56-47)37-53(60-51)49-21-9-13-33-58-49)46-29-25-40(26-30-46)52-36-42(48-20-8-12-32-57-48)38-54(61-52)50-22-10-14-34-59-50/h1-38H |
InChI Key |
UYRJCKNODMVRIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)C4=NC(=CC(=C4)C5=CC=CC=N5)C6=CC=CC=N6)C7=CC=C(C=C7)C8=NC(=CC(=C8)C9=CC=CC=N9)C1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(4,6-Diphenyl-1,3,5-triazin-2(1H)-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]oxy}ethyl acetate](/img/structure/B12576943.png)
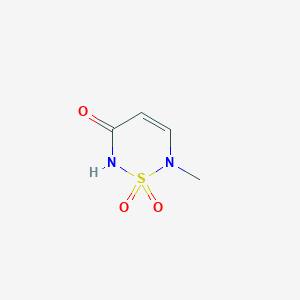

![4-[(Prop-2-yn-1-yl)oxy]but-2-en-1-ol](/img/structure/B12576967.png)
![2-Diazonio-1-[(2-methylidenebut-3-en-1-yl)oxy]buta-1,3-dien-1-olate](/img/structure/B12576979.png)
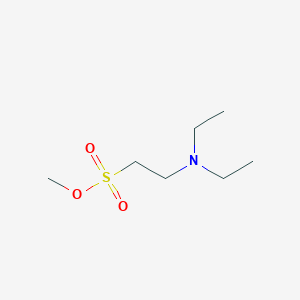
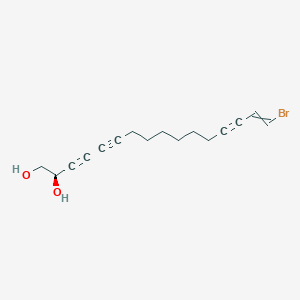
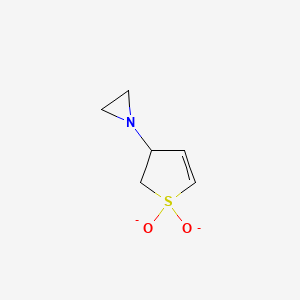
![Dibenzo[a,e]cyclopropa[c]cycloheptene,6-bromo-1,1-difluoro-1,1a,6,10b-tetrahydro-,(1aR,10bS)-rel-](/img/structure/B12576995.png)
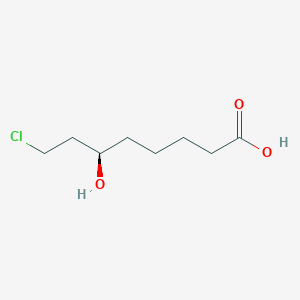
![12-{[7-Hydroxy-3-(2-hydroxyethyl)heptyl]oxy}dodecane-3,8-dione](/img/structure/B12577009.png)

![Phosphonic acid, [2,2-dicyano-1-(methylthio)ethenyl]-, diethyl ester](/img/structure/B12577018.png)
![2-Amino-4-phenyl-5-oxo-7-methyl-4H,5H-pyrano[4,3-b]pyran-3-carboxylic acid methyl ester](/img/structure/B12577039.png)
